3-(4-Chlorophenyl)glutaramic acid
Overview
Description
3-(4-Chlorophenyl)glutaramic acid is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is known for its role as a reagent in the synthesis of heterocyclic compounds, particularly as mGlu5 antagonists used in treating urinary tract disorders, migraine, and gastroesophageal reflux disease .
Mechanism of Action
Target of Action
3-(4-Chlorophenyl)glutaramic acid, also known as 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid, is a nucleophilic compound . It has been used for the treatment of trigeminal neuralgia
Mode of Action
The compound interacts with its targets through a nucleophilic reaction . It reacts with monomers, such as butanol and alkene, to form condensation products . These products are then degraded by imine or additives .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
It has been used for the treatment of trigeminal neuralgia , suggesting that it may have analgesic effects.
Action Environment
Safety data suggests that dust formation should be avoided and that the compound should be handled with gloves . This indicates that the compound’s action and stability may be influenced by environmental conditions such as air quality and temperature.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)glutaramic acid can be achieved through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde . The reaction typically requires ethanol as a solvent and potassium hydroxide as a base, conducted at room temperature for several hours . Industrial production methods may involve microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides using specific microorganisms like Comamonas sp. KNK3-7 .
Chemical Reactions Analysis
3-(4-Chlorophenyl)glutaramic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)glutaramic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3-(4-Chlorophenyl)glutaramic acid can be compared with similar compounds such as:
3-(4-Chlorophenyl)glutaric acid: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific application as an mGlu5 antagonist and its role in synthesizing heterocyclic compounds for medical use .
Properties
IUPAC Name |
5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJVRPOYTZTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405557 | |
Record name | 3-(4-Chlorophenyl)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-23-7 | |
Record name | β-(2-Amino-2-oxoethyl)-4-chlorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-4-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG2V9C2V9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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